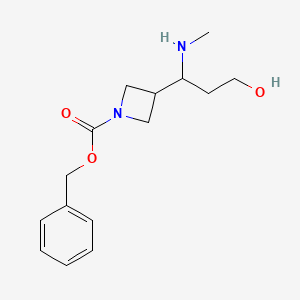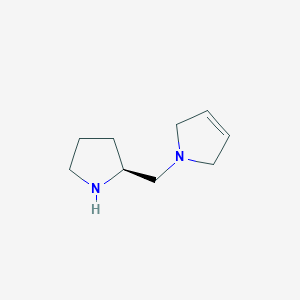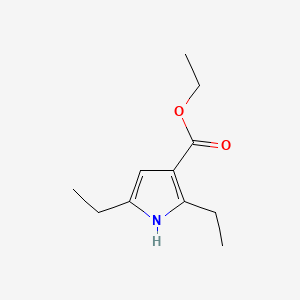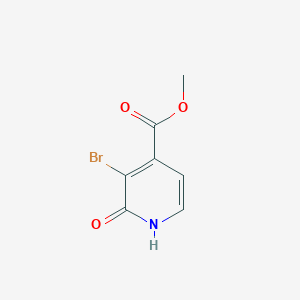![molecular formula C8H5N3 B13950458 Imidazo[1,5,4-cd]benzimidazole CAS No. 209-80-3](/img/structure/B13950458.png)
Imidazo[1,5,4-cd]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5,4-cd]benzimidazole is a heterocyclic compound that features a fused ring system combining imidazole and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5,4-cd]benzimidazole typically involves the oxidative cyclization of anilines via nitrosobenzene intermediates. Another method involves cyclization starting from anilides and proceeding via amine N-oxide intermediates under acidic conditions . These methods allow for the incorporation of various substituents, providing a versatile approach to synthesizing different derivatives of the compound.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of metal catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5,4-cd]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the this compound core.
Scientific Research Applications
Imidazo[1,5,4-cd]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of imidazo[1,5,4-cd]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in catalytic processes .
Comparison with Similar Compounds
Imidazo[1,5,4-cd]benzimidazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Benzimidazole: Widely used in medicinal chemistry for its broad spectrum of biological activities.
Imidazo[1,2-c]pyrimidine: Explored for its potential in drug development and as a building block in organic synthesis.
Uniqueness: this compound stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
209-80-3 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
2,4,6-triazatricyclo[5.3.1.04,11]undeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-6-8-7(3-1)10-5-11(8)4-9-6/h1-5H |
InChI Key |
DRFOHECVAKERJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CN3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)

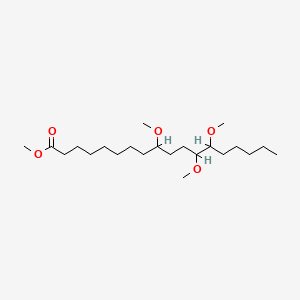

![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)

![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
